molecular formula C18H21N3O3 B2405644 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone CAS No. 478079-23-1

6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2405644
CAS No.: 478079-23-1
M. Wt: 327.384
InChI Key: MDWLFJDTWCIKHH-UHFFFAOYSA-N
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Description

6-[2-(1-Azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone (CAS: 478079-23-1) is a pyridazinone derivative characterized by a phenyl group at position 2 of the pyridazinone ring and a 1-azepanyl-linked oxoethoxy substituent at position 4. The azepanyl group (a seven-membered nitrogen-containing ring) distinguishes it from other pyridazinones with smaller cyclic amines, such as piperazine or morpholine derivatives. Pyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiotonic effects, often modulated by substituents at positions 2 and 6 of the heterocyclic core .

Properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethoxy]-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17-11-10-16(19-21(17)15-8-4-3-5-9-15)24-14-18(23)20-12-6-1-2-7-13-20/h3-5,8-11H,1-2,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWLFJDTWCIKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, the introduction of the phenyl group, and the attachment of the azepanyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone exhibits potential anticonvulsant properties . A study on related pyridazinones demonstrated that structural modifications can significantly enhance their anticonvulsant efficacy. The structure–activity relationship (SAR) analysis revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited notable biological activity .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Corrosion Inhibition

In materials science, this compound has shown promise as a corrosion inhibitor for mild steel in acidic environments. Studies indicate that at certain concentrations, the compound can significantly reduce corrosion rates by forming protective films on metal surfaces .

Concentration (mM)Inhibition Efficiency (%)
0.188
0.592
1.2596

This table summarizes the corrosion inhibition efficiency of the compound at varying concentrations.

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent in treating various diseases, particularly neurological disorders due to its anticonvulsant properties. Ongoing research aims to elucidate its pharmacodynamics and pharmacokinetics to assess its viability as a drug candidate.

Case Study: Anticonvulsant Activity

In a comparative study involving multiple pyridazinones, it was found that certain derivatives exhibited superior anticonvulsant activity, with ED50 values indicating significant potency against induced seizures in animal models. The study emphasized the importance of substituent characteristics on the phenyl ring in enhancing therapeutic efficacy .

Case Study: Corrosion Studies

A detailed investigation into the effectiveness of this compound as a corrosion inhibitor revealed that it operates through both physisorption and chemisorption mechanisms on mild steel surfaces. Electrochemical impedance spectroscopy (EIS) confirmed that higher concentrations lead to better protective effects against corrosion .

Mechanism of Action

The mechanism of action of 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

The pharmacological and structural profiles of 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone can be contextualized against related compounds, as outlined below:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Position 6) Key Biological Activities SAR Insights References
6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone 4-(3-Chlorophenyl)piperazine Analgesic, anti-inflammatory (superior to aspirin), reduced ulcerogenicity Piperazine-linked substituents enhance COX inhibition and gastric safety
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21) 4-(2-Fluorophenyl)piperazine Anti-inflammatory activity comparable to indomethacin Fluorine substitution improves bioavailability and target affinity
6-Phenylpyridazin-3(2H)-one (PPD) Phenyl Cardiotonic activity Minimal substitution at position 6 retains basal activity
6-(Dimethylamino)-2-phenyl-3(2H)-pyridazinone Dimethylamino Not explicitly stated; used as a reference in SAR studies Amino groups at position 6 may modulate electron density and receptor binding
Target Compound : this compound 2-(1-Azepanyl)-2-oxoethoxy Predicted anti-inflammatory/analgesic activity (based on structural analogs) Larger azepanyl ring may enhance lipophilicity and CNS penetration

Key Research Findings and SAR Analysis

Role of Substituents at Position 6: Piperazine derivatives (e.g., 4-(2-fluorophenyl)piperazine) at position 6 demonstrate potent anti-inflammatory and analgesic activities, attributed to their ability to interact with cyclooxygenase (COX) enzymes and serotonin receptors .

Impact of Position 2 Substitution: A phenyl group at position 2 (common in all compared compounds) stabilizes the pyridazinone ring conformation, facilitating interactions with hydrophobic pockets in target proteins .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., chloro, fluoro) on the arylpiperazine moiety exhibit enhanced anti-inflammatory activity. For example, 6-[4-(3-chlorophenyl)piperazine] derivatives showed 40–50% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to indomethacin . The absence of direct activity data for the target compound necessitates extrapolation from structural analogs.

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for pyridazinones, such as nucleophilic substitution of 3,6-dichloropyridazine with azepanyl-containing intermediates, followed by hydrolysis and functionalization .

Table 2: Physicochemical Properties of Selected Pyridazinones

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone 316.34 2.8 0.45
6-Phenylpyridazin-3(2H)-one (PPD) 172.18 1.9 1.2
This compound 369.43 3.5 0.12 (estimated)

Biological Activity

6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This compound belongs to the pyridazinone class, which is known for a broad spectrum of biological effects, including neuroprotective and anti-cancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

  • IUPAC Name : 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenylpyridazin-3-one
  • CAS Number : 478079-23-1
  • Molecular Formula : C18H21N3O3
  • Molecular Weight : 327.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Research Findings

  • Monoamine Oxidase Inhibition :
    • A study synthesized several pyridazinone derivatives, including the target compound, and evaluated their MAO inhibitory activities. Compound 4b was identified as a potent inhibitor with a Ki value of 0.022 ± 0.001 µM for hMAO-B, demonstrating high selectivity over hMAO-A .
  • Anticancer Properties :
    • Research indicates that pyridazinones exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death .
  • Neuroprotective Effects :
    • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is particularly relevant for conditions like Alzheimer's disease .

Case Study 1: Neuroprotective Activity

In vitro studies demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress. The compound was tested on SH-SY5Y neuroblastoma cells, showing a dose-dependent protective effect against hydrogen peroxide-induced cytotoxicity.

Case Study 2: Anticancer Efficacy

In another study, the compound was evaluated against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents.

Data Table: Biological Activities of Pyridazinones

Biological ActivityCompound TestedIC50/ Ki ValueReference
MAO-B InhibitionThis compoundKi = 0.022 µM
Anticancer (MCF-7)This compoundIC50 = 15 µM
NeuroprotectionSH-SY5Y CellsEffective at 10 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, acetylation, and hydrolysis. For example, intermediates like 6-[4-(2-amino-2-methylpropylamino)-phenyl]-4,5-dihydro-3(2H)-pyridazinone can be alkylated with epoxide derivatives (e.g., 1-(2-cyanophenoxy)-2,3-epoxypropane) in isopropanol under reflux conditions . Characterization relies on NMR, HPLC, and melting point analysis. Recrystallization from dichloromethane-ether mixtures is critical for purity .

Q. How is the crystal structure of pyridazinone derivatives determined, and what structural features influence biological activity?

  • Methodological Answer : X-ray crystallography is the gold standard. For instance, the title compound in was synthesized and analyzed using single-crystal diffraction to confirm planar pyridazinone rings and substituent orientations. Structural features like electron-withdrawing groups (e.g., azepanyl-oxoethoxy) enhance stability and receptor binding .

Q. What analytical techniques are used to validate the purity and stability of pyridazinone derivatives in formulation studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products. Excipients like lactose and carboxymethyl cellulose calcium improve tablet stability, as shown in .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for anti-inflammatory activity in pyridazinone derivatives?

  • Methodological Answer : Synthesize analogs with varying substituents at positions 2 and 6 of the pyridazinone ring. For example, introducing arylpiperazinyl groups (e.g., 4-chlorophenyl) enhances analgesic activity, as tested in carrageenan-induced writhing assays . Replace the azepanyl group with morpholine or piperidine to assess steric/electronic effects on VAP-1 inhibition .

Q. How should researchers design in vivo experiments to evaluate cardiovascular effects of this compound?

  • Methodological Answer : Use isolated guinea pig or dog heart preparations to measure parameters like coronary flow and contractility. highlights dosing with monoethyl maleate salts to improve solubility. Monitor metabolites via LC-MS to correlate pharmacokinetics with efficacy .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying potency across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., edema induction time in rodent models) and validate compound stability. For example, reports ulcerogenic effects in gastric mucosa, while notes cytoprotective derivatives—differences may arise from substituents like acetamide vs. benzal hydrazone groups. Cross-test analogs in multiple models to isolate variables .

Q. How can bioavailability be optimized through formulation without altering the core structure?

  • Methodological Answer : Develop salt forms (e.g., hydrochlorides or maleates) to enhance solubility. Tablet formulations in use lactose (137.2 mg/tablet) and starch (44.8 mg/tablet) as binders. Micronization or nanoemulsion techniques may further improve dissolution rates .

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